molecular formula C16H10N4O3 B5965081 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one

3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No. B5965081
M. Wt: 306.27 g/mol
InChI Key: LCSGHBLQJLUFME-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, also known as NBMI, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess unique properties that make it a promising candidate for the treatment of various diseases and conditions.

Mechanism of Action

3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one works by forming stable complexes with heavy metals and other toxic substances in the body. These complexes are then excreted from the body, thereby reducing their harmful effects. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one is its ability to bind to a wide range of heavy metals and other toxic substances. This makes it a versatile chelating agent that can be used in a variety of applications. However, 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has some limitations as well. It can be difficult to work with due to its low solubility in water, and it may have some toxicity at high concentrations.

Future Directions

There are many potential future directions for 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are thought to contribute to the development of these diseases. Another area of interest is its potential use in the treatment of cancer. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer properties, and may be useful in combination with other cancer treatments. Finally, 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one may have applications in environmental remediation, as it can bind to and remove heavy metals from contaminated soil and water.

Synthesis Methods

3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process that involves the condensation of 5-nitro-1H-benzimidazole with indole-2-carboxaldehyde, followed by reduction and cyclization. This process has been optimized to produce high yields of pure 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use as a chelating agent. It has been shown to bind to heavy metals and other toxic substances in the body, thereby reducing their harmful effects. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[(E)-(5-nitrobenzimidazol-2-ylidene)methyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-16-11(10-3-1-2-4-12(10)19-16)8-15-17-13-6-5-9(20(22)23)7-14(13)18-15/h1-8,19,21H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSGHBLQJLUFME-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=C3N=C4C=CC(=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)/C=C/3\N=C4C=CC(=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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